
Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 9-amino-7-chloro-1,3-dimethyl-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 9-amino-7-chloro-1,3-dimethyl-, sodium salt is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 9-amino-7-chloro-1,3-dimethyl-, sodium salt involves the intercalation of the compound into DNA strands. This results in the inhibition of DNA replication and transcription, leading to cell death.
Biochemische Und Physiologische Effekte
Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 9-amino-7-chloro-1,3-dimethyl-, sodium salt has been shown to have significant effects on the biochemical and physiological processes of cells. It has been found to induce apoptosis in cancer cells and has shown potential as an anti-tumor agent. Additionally, it has been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 9-amino-7-chloro-1,3-dimethyl-, sodium salt has several advantages for use in lab experiments. It is relatively easy to synthesize and has shown promising results in various applications. However, it also has some limitations, such as its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 9-amino-7-chloro-1,3-dimethyl-, sodium salt. One potential area of research is the development of new synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to understand the full range of its biochemical and physiological effects and to explore its potential therapeutic applications in various diseases. Finally, research is needed to address the limitations of the compound, such as its toxicity and solubility issues, to improve its overall usefulness in scientific research.
Synthesemethoden
The synthesis of Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 9-amino-7-chloro-1,3-dimethyl-, sodium salt involves the reaction of 7-chloro-1,3-dimethyl-9H-pyrido[3,4-b]indole-2-carboxylic acid with sodium hydroxide. The resulting compound is then treated with 4-nitrobenzoyl chloride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 9-amino-7-chloro-1,3-dimethyl-, sodium salt has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of DNA damage and has shown promising results in cancer research.
Eigenschaften
CAS-Nummer |
10326-82-6 |
|---|---|
Produktname |
Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 9-amino-7-chloro-1,3-dimethyl-, sodium salt |
Molekularformel |
C14H11ClN3NaO2 |
Molekulargewicht |
311.7 g/mol |
IUPAC-Name |
sodium;9-amino-7-chloro-1,3-dimethylpyrido[1,2-a]benzimidazole-4-carboxylate |
InChI |
InChI=1S/C14H12ClN3O2.Na/c1-6-3-7(2)18-12-9(16)4-8(15)5-10(12)17-13(18)11(6)14(19)20;/h3-5H,16H2,1-2H3,(H,19,20);/q;+1/p-1 |
InChI-Schlüssel |
PBOXCWXTDAOZGY-UHFFFAOYSA-M |
Isomerische SMILES |
CC1=CC(=C(C2=NC3=CC(=CC(=C3N12)N)Cl)C(=O)[O-])C.[Na+] |
SMILES |
CC1=CC(=C(C2=NC3=CC(=CC(=C3N12)N)Cl)C(=O)[O-])C.[Na+] |
Kanonische SMILES |
CC1=CC(=C(C2=NC3=CC(=CC(=C3N12)N)Cl)C(=O)[O-])C.[Na+] |
Andere CAS-Nummern |
10326-82-6 |
Synonyme |
9-Amino-7-chloro-1,3-dimethylpyrido[1,2-a]benzimidazole-4-carboxylic acid sodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



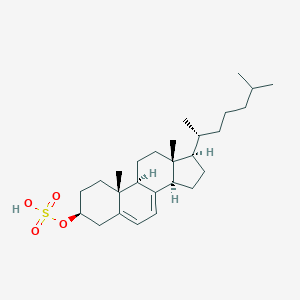


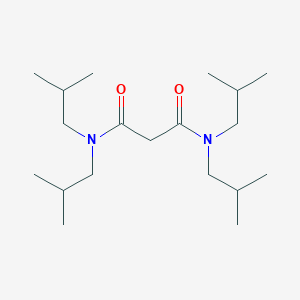


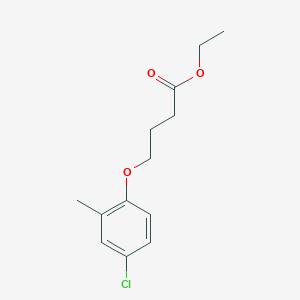




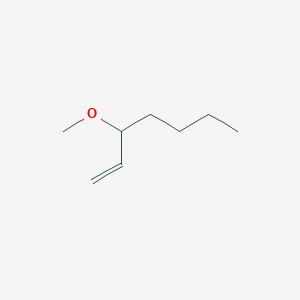
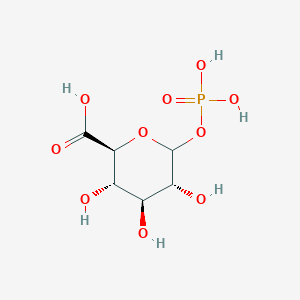
![4-[(2,3-Epoxypropoxy)methyl]-2-ethyl-2-methyl-1,3-dioxolane](/img/structure/B80566.png)